Cinnamoyl chloride
Overview
Description
Cinnamoyl chloride, also known as trans-3-Phenylacryloyl chloride, is an organic compound with the molecular formula C9H7ClO. It is a colorless to pale yellow liquid with a pungent odor. This compound is widely used in organic synthesis, particularly in the preparation of cinnamic acid derivatives, which are important intermediates in the pharmaceutical and fragrance industries .
Mechanism of Action
Target of Action
Cinnamoyl chloride, a derivative of cinnamic acid, is known for its antimicrobial activity . The primary targets of this compound are the plasma membranes of microorganisms . It also targets specific proteins in microorganisms, such as caHOS2 and caRPD3 in C. albicans, and saFABH in S. aureus .
Mode of Action
This compound interacts with its targets primarily through plasma membrane disruption , nucleic acid damage , and protein damage . It also induces the production of intracellular reactive oxygen species . For instance, certain derivatives of this compound have been found to interact directly with ergosterol present in the fungal plasma membrane and with the cell wall .
Biochemical Pathways
This compound affects the biosynthesis of monolignols in plants . It hydrogenates hydroxycinnamoyl-CoA thioesters, producing the corresponding hydroxycinnamaldehydes and CoASH in an NADPH-dependent reaction . This reaction is the first committed step towards the biosynthesis of monolignols .
Pharmacokinetics
Its molecular weight is166.604 , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The result of this compound’s action is the inhibition of microbial growth due to the disruption of plasma membranes, damage to nucleic acids and proteins, and induction of reactive oxygen species . This leads to its antimicrobial, antifungal, and anti-mycobacterial activities .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it is known to be combustible and forms explosive mixtures with air on intense heating . Therefore, the environment in which this compound is used can significantly impact its action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Cinnamoyl chloride plays a role in biochemical reactions, particularly in the synthesis of cinnamoyl-CoA, a key intermediate in the biosynthesis of lignin . Lignin is a complex organic polymer that provides structural support to plant cell walls. Cinnamoyl-CoA reductase (CCR) is the first committed enzyme in this pathway, catalyzing the conversion of hydroxycinnamoyl-CoAs into hydroxycinnamaldehydes .
Cellular Effects
These compounds interact with the ergosterol present in the fungal plasmatic membrane and with the cell wall .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to cinnamoyl-CoA, which is then reduced by CCR to form hydroxycinnamaldehydes, a key step in lignin biosynthesis
Metabolic Pathways
This compound is involved in the monolignol pathway for lignin biosynthesis . This pathway involves the conversion of hydroxycinnamoyl-CoAs into hydroxycinnamaldehydes by the enzyme CCR .
Subcellular Localization
Related enzymes such as CCR have been found to localize in peroxisomes
Preparation Methods
Synthetic Routes and Reaction Conditions
Cinnamoyl chloride can be synthesized through several methods. One common method involves the reaction of cinnamic acid with thionyl chloride. The reaction is typically carried out under reflux conditions, and the resulting this compound is purified by distillation .
Another method involves the use of silicon tetrachloride as an acyl chlorination reagent. In this process, cinnamic acid reacts with silicon tetrachloride at temperatures between 60-70°C for 2-4 hours to produce this compound .
Industrial Production Methods
In industrial settings, this compound is often produced using thionyl chloride and cinnamyl alcohol as raw materials. This method is advantageous because it does not require a solvent, and the waste gases produced during the reaction are absorbed by a tail gas absorption apparatus. This process is cost-effective, environmentally friendly, and suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Cinnamoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as amines and alcohols to form cinnamides and cinnamates, respectively.
Friedel-Crafts Acylation: It can react with aromatic compounds in the presence of a Lewis acid catalyst like aluminum chloride to form ββ-diphenylpropiophenone.
Hydrolysis: It hydrolyzes in the presence of water to form cinnamic acid.
Common Reagents and Conditions
Thionyl Chloride: Used in the synthesis of this compound from cinnamic acid.
Silicon Tetrachloride: Used as an acyl chlorination reagent in the preparation of this compound.
Aluminum Chloride: Used as a catalyst in Friedel-Crafts acylation reactions.
Major Products Formed
Cinnamides: Formed by the reaction of this compound with amines.
Cinnamates: Formed by the reaction of this compound with alcohols.
ββ-Diphenylpropiophenone: Formed in Friedel-Crafts acylation reactions.
Scientific Research Applications
Comparison with Similar Compounds
Cinnamoyl chloride can be compared with other similar compounds, such as:
Cinnamyl Alcohol: This compound is used as a starting material in the industrial production of this compound.
Cinnamyl Chloride: Similar to this compound, but with a different functional group (chlorine attached to a different carbon atom).
This compound is unique due to its high reactivity, making it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions and form a wide range of derivatives highlights its versatility and importance in scientific research and industrial applications.
Properties
IUPAC Name |
(E)-3-phenylprop-2-enoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGITNXCNOTRLK-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401312860 | |
Record name | trans-Cinnamoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401312860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17082-09-6, 102-92-1 | |
Record name | trans-Cinnamoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17082-09-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Cinnamoyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102921 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cinnamoyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017082096 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cinnamoyl chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4683 | |
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Record name | 2-Propenoyl chloride, 3-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | trans-Cinnamoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401312860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cinnamoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.787 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Cinnamoyl Chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CINNAMOYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04L46S032W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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